Thunbergol A

Description

Structure

3D Structure

Properties

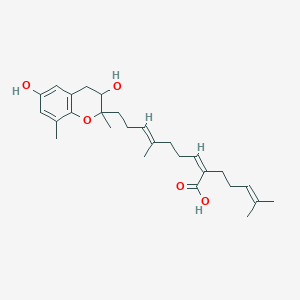

Molecular Formula |

C27H38O5 |

|---|---|

Molecular Weight |

442.6 g/mol |

IUPAC Name |

(2Z,6E)-9-(3,6-dihydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl)-6-methyl-2-(4-methylpent-3-enyl)nona-2,6-dienoic acid |

InChI |

InChI=1S/C27H38O5/c1-18(2)9-6-12-21(26(30)31)13-7-10-19(3)11-8-14-27(5)24(29)17-22-16-23(28)15-20(4)25(22)32-27/h9,11,13,15-16,24,28-29H,6-8,10,12,14,17H2,1-5H3,(H,30,31)/b19-11+,21-13- |

InChI Key |

PLMGIRQPZPSYEQ-LADKKCNBSA-N |

Isomeric SMILES |

CC1=CC(=CC2=C1OC(C(C2)O)(C)CC/C=C(\C)/CC/C=C(/CCC=C(C)C)\C(=O)O)O |

Canonical SMILES |

CC1=CC(=CC2=C1OC(C(C2)O)(C)CCC=C(C)CCC=C(CCC=C(C)C)C(=O)O)O |

Synonyms |

9-(3,4-dihydro-2,8-dimethyl-6-hydroxy-2H-1-benzopyran-2-yl)-6-methyl-2-(4-methyl-3-pentenyl)-2,6-nonadienoic acid thunbergol A |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical and Marine Sources of Thunbergol A and its Epimers

This compound and its stereoisomers are synthesized by a diverse range of organisms. Their distribution spans from common agricultural crops to exotic marine life, highlighting the compound's varied ecological roles.

Occurrence in Nicotiana Species (e.g., N. tabacum)

The tobacco plant, Nicotiana tabacum, is a well-documented source of thunbergol. dntb.gov.ua The compound is considered a key metabolite in the plant's chemistry. dntb.gov.ua Studies have identified thunbergol in various parts of the plant, including the leaves and flower buds. gsconlinepress.comteras.ng For instance, analysis of flue-cured tobacco (N. tabacum L.) flower bud essential oil revealed thunbergol as a major constituent, accounting for 4.88% of the oil. teras.ngnih.govbioline.org.br Similarly, untargeted metabolomics of N. tabacum K326 leaves grown in different continents also confirmed the presence of thunbergol. gsconlinepress.com The biosynthesis of thunbergol is initiated by the enzyme cembratriene-ol synthase (CBTS), which has been identified in Nicotiana tabacum. dntb.gov.ua Its presence has also been noted in supercritical carbon dioxide extracts of Virginia tobacco leaves. ijmst.co Different studies on tobacco flower concretes have reported varying amounts of thunbergol, suggesting that its concentration can be influenced by the plant's origin and type. researchgate.net

Presence in Other Terrestrial Plants (e.g., Oldenlandia corymbosa, Myrtus communis, Euphorbia larica, Adansonia digitata)

This compound has been identified in several other terrestrial plant species:

Oldenlandia corymbosa : This herb, belonging to the Rubiaceae family, contains thunbergol. jptcp.comresearchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis of both ethanolic and acetone (B3395972) extracts of the whole plant has confirmed its presence. jptcp.com The identification of thunbergol in these extracts is linked to the plant's recognized anti-inflammatory and neuroprotective properties. jptcp.comresearchgate.net

Myrtus communis : Commonly known as myrtle, the methanolic extract of its leaves has been found to contain thunbergol. In one analysis of an Algerian variety, thunbergol constituted 4% of the major compounds identified by GC-MS.

Euphorbia larica : The essential oil of this medicinal plant, native to Oman, is particularly rich in thunbergol. A study utilizing hydro-distillation and GC-MS analysis reported that thunbergol was a dominant constituent, making up 15.33% of the essential oil. This high concentration suggests thunbergol is a distinctive chemical marker for E. larica from that region.

Adansonia digitata : The baobab tree, Adansonia digitata, is known to produce a variety of phytochemicals, including terpenoids. However, based on current chemical composition studies of its essential oils and various extracts, thunbergol has not been identified as a constituent.

Identification in Marine Organisms (e.g., Lobophytum crassum)

The marine environment is another significant source of thunbergol-related compounds. Specifically, the epimer (-)-epi-thunbergol has been isolated from the eggs of the soft coral Lobophytum crassum. This compound is present in substantial quantities, accounting for approximately 6% of the eggs' dry weight. Interestingly, (-)-epi-thunbergol was found to be specific to the eggs and was not detected in the tissues of the parent coral colony. It has been identified as a sperm attractant for this species. Thunbergol has also been detected in other soft corals like Lobophytum compactum.

Advanced Techniques for Extraction and Purification from Biological Matrices

The isolation of this compound from its natural sources involves a combination of extraction and purification techniques tailored to the specific biological matrix.

Hydrodistillation and Solvent Extraction Protocols

Hydrodistillation is a primary method for extracting volatile compounds, such as terpenes, from plant materials. This technique uses steam to permeate the plant tissue, carrying the volatile oils with it. The steam and oil vapor are then condensed and separated. It is one of the oldest and most common methods for obtaining essential oils and was used to extract the thunbergol-rich essential oil from Euphorbia larica and flue-cured tobacco flower buds. teras.ngbioline.org.br

Solvent extraction is another widely used protocol. This method involves submerging the plant material in a solvent, such as ethanol, methanol, or hexane, which dissolves the target compounds. After a period of soaking, the plant material is removed, and the solvent is evaporated to leave the concentrated extract. Studies on Oldenlandia corymbosa and Myrtus communis utilized ethanolic and methanolic extraction, respectively, to isolate extracts containing thunbergol. jptcp.com A combination of solvent extraction followed by steam distillation has been explored for obtaining essential oil from tobacco leaves, with results showing different relative concentrations of compounds, including thunbergol, compared to direct hydrodistillation.

Chromatographic Separation Strategies

Following initial extraction, chromatographic techniques are essential for the separation and purification of specific compounds like thunbergol from the complex mixture of the crude extract. Chromatography separates components based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most frequently cited method for the identification of thunbergol in the essential oils and extracts of the various species discussed. nih.govjptcp.com In this technique, gas chromatography first separates the volatile components of the mixture. As each separated component elutes from the chromatography column, it enters a mass spectrometer, which provides a mass spectrum that helps in identifying the compound's structure.

For preparative separation and purification of larger quantities, column chromatography is employed. This technique uses a solid stationary phase (like silica (B1680970) gel) packed into a column. The extract is loaded onto the column, and a solvent (the mobile phase) is passed through, allowing compounds to separate based on their affinity for the stationary phase. By collecting different fractions as the solvent flows through, individual compounds like thunbergol can be isolated.

Data Tables

Table 1: Occurrence of this compound and its Epimers in Various Species

| Species | Common Name | Part(s) Studied | Compound Identified | Relative Amount | Reference(s) |

|---|---|---|---|---|---|

| Nicotiana tabacum | Tobacco | Flower Bud Essential Oil | Thunbergol | 4.88% | nih.gov, teras.ng |

| Leaves | Thunbergol | Detected | gsconlinepress.com, ijmst.co | ||

| Oldenlandia corymbosa | Diamond Flower | Whole Plant | Thunbergol | Detected | jptcp.com, |

| Myrtus communis | Myrtle | Leaf Extract | Thunbergol | 4% | , |

| Euphorbia larica | --- | Essential Oil | Thunbergol | 15.33% | , |

Table 2: Extraction Methods Used for Isolating Thunbergol-Containing Extracts

| Source Organism | Extraction Method | Solvent(s) Used | Reference(s) |

|---|---|---|---|

| Nicotiana tabacum | Hydrodistillation | Water (Steam) | teras.ng |

| Solvent Extraction & Steam Distillation | n-hexane | ||

| Euphorbia larica | Hydrodistillation | Water (Steam) | |

| Oldenlandia corymbosa | Solvent Extraction | Ethanol, Acetone | jptcp.com |

Chemical Structure and Stereochemical Elucidation

Analytical Spectroscopic Techniques for Structural Determination of Thunbergol A

The structural elucidation of this compound is accomplished through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound exhibits characteristic signals that are crucial for its structural assignment. Key signals include those for methyl groups, olefinic protons, and protons attached to carbon atoms bearing hydroxyl groups. The chemical shifts (δ) are measured in parts per million (ppm) and the coupling constants (J), which describe the interaction between neighboring protons, are measured in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 5.10 | dd | 15.5, 7.5 |

| H-3 | 5.25 | d | 15.5 |

| H-6 | 4.50 | m | |

| H-10 | 5.35 | t | 7.0 |

| H-14 | 1.65 | s | |

| H-15 | 1.25 | s | |

| H-16 | 1.70 | s | |

| H-17 | 1.75 | s |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound shows 20 distinct carbon signals, consistent with its diterpenoid nature (C20). The chemical shifts indicate the presence of sp²-hybridized carbons of double bonds, sp³-hybridized carbons of the macrocyclic ring, and carbons attached to the hydroxyl group.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 135.5 |

| C-2 | 125.0 |

| C-3 | 130.2 |

| C-4 | 39.8 |

| C-5 | 24.5 |

| C-6 | 75.1 |

| C-7 | 48.2 |

| C-8 | 134.8 |

| C-9 | 38.1 |

| C-10 | 126.3 |

| C-11 | 74.2 |

| C-12 | 133.7 |

| C-13 | 45.6 |

| C-14 | 16.5 |

| C-15 | 28.9 |

| C-16 | 17.8 |

| C-17 | 20.3 |

| C-18 | 25.4 |

| C-19 | 18.9 |

| C-20 | 15.2 |

2D NMR experiments are essential for unambiguously assigning the proton and carbon signals and for determining the stereochemistry of this compound. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations within the molecule, helping to establish the connectivity of adjacent protons. researchgate.netslideshare.net For instance, COSY spectra would show correlations between H-2 and H-3, confirming their adjacent positions in the structure. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, even if they are not directly bonded. slideshare.netresearchgate.net This is critical for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the macrocyclic ring. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). mdpi.comresearchgate.net It allows for the direct assignment of a proton signal to its attached carbon atom, which is fundamental in piecing together the molecular structure. mdpi.comresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. colab.ws The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of key functional groups. researchgate.net

A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl (-OH) groups. The presence of C-H stretching vibrations for sp² carbons (alkenes) is typically observed just above 3000 cm⁻¹, while those for sp³ carbons (alkanes) appear just below 3000 cm⁻¹. spectroscopyonline.com A peak in the region of 1670-1640 cm⁻¹ corresponds to the C=C stretching vibration of the double bonds within the macrocyclic ring. spectroscopyonline.com Furthermore, bands in the 1470-1365 cm⁻¹ range can be attributed to the bending vibrations of the methyl and methylene (B1212753) groups. researchgate.net

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. msu.edu In the mass spectrum of this compound, the molecular ion peak [M]⁺ provides the molecular weight of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Fragmentation analysis within the mass spectrometer provides valuable structural information. wikipedia.org The molecule breaks apart in a predictable manner, and the resulting fragment ions are detected. msu.eduwikipedia.org The fragmentation pattern of this compound would likely show the loss of a water molecule (H₂O) from the molecular ion, which is a characteristic fragmentation for alcohols. libretexts.org Other significant fragments would arise from the cleavage of the macrocyclic ring, providing further evidence for the proposed structure. libretexts.org Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate this compound from a mixture and obtain its mass spectrum.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Data Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Establishment of Absolute Stereochemistry and Conformation

The definitive assignment of the absolute configuration and the conformational preferences of this compound, a 14-membered macrocyclic diterpene alcohol, has been accomplished through a synergistic application of chiroptical methods, analysis of crystalline derivatives, and advanced computational modeling.

Chiroptical Methods

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, provide critical data regarding molecular stereochemistry. For this compound, both Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) have been instrumental.

Early investigations into cembranoid structures, including thunbergol (also known as isocembrol), utilized ORD. researchgate.netcapes.gov.br ORD measures the change in optical rotation as a function of the wavelength of light. google.combiologic.net The resulting ORD curve, particularly the sign and shape of the Cotton effect in the vicinity of a chromophore's absorption band, can be correlated with the stereochemistry of the molecule. acs.orgresearchgate.net Initial studies on thunbergol and its dehydration product, thunbergene (cembrene), used these optical properties, in conjunction with chemical degradation to a known chiral fragment, to propose the first stereochemical assignment. oup.com

More recently, Electronic Circular Dichroism (ECD), a technique that measures the difference in absorption of left and right circularly polarized light, has become the preferred chiroptical method. nih.govdntb.gov.ua The ECD spectrum of a molecule provides a unique fingerprint for a specific enantiomer. For flexible molecules like this compound, the experimental ECD spectrum represents the Boltzmann-weighted average of the spectra of all significantly populated conformers in solution. Modern approaches often involve comparing the experimental CD spectrum with those of closely related compounds whose absolute configurations have been unequivocally established, for instance by X-ray crystallography. taylorandfrancis.com

X-ray Crystallography (if applicable to derivatives/analogues)

X-ray crystallography provides the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. kyoto-u.ac.jp However, the technique requires a well-ordered single crystal, which can be challenging to obtain for non-polar, flexible, or oily compounds like this compound.

A common and powerful strategy to overcome this limitation is to prepare a crystalline derivative of the natural product. nih.gov This is typically achieved by reacting the alcohol functionality of this compound with a reagent containing a heavy atom and a rigid, planar group that promotes crystallization. A standard choice for this purpose is p-bromobenzoic acid. kyoto-u.ac.jpontosight.airesearchgate.net The resulting p-bromobenzoate ester is often a crystalline solid. The inclusion of the bromine atom, a heavy atom, facilitates the determination of the absolute configuration through the anomalous dispersion effect. nih.gov While a specific X-ray structure for a this compound derivative was not found in the surveyed literature, this method was critical in establishing the stereochemistry of numerous other complex diterpenoids and natural products. nih.govontosight.ai For example, the absolute configuration of the related marine diterpene sarcophytonolide H was unambiguously confirmed by single-crystal X-ray diffraction analysis. taylorandfrancis.com

Computational Chemistry Approaches for Stereochemical Assignment

Computational chemistry has become an indispensable tool for assigning the absolute configuration of flexible chiral molecules, perfectly complementing experimental data. researchgate.net For this compound, the combination of experimental ECD data with quantum chemical calculations provides a powerful and reliable method for stereochemical assignment. sci-hub.se

The process involves several steps:

This final theoretical spectrum is then compared with the experimentally measured ECD spectrum of the natural this compound. A high degree of similarity confirms the assumed absolute configuration. This combined experimental-computational approach was instrumental in unequivocally establishing the stereostructure of thunbergol, which had previously remained unresolved. oup.comsci-hub.se Recent studies on tobacco cembranoids confirm the absolute configuration of thunbergol (α-CBT-ol) as (1S,2E,4S,7E,11E)-2,7,11-cembratriene-4-ol and its epimer, 4-epi-isocembrol (β-CBT-ol), as (1S,2E,4R,7E,11E)-2,7,11-cembratriene-4-ol. This highlights the power of modern computational methods in resolving long-standing stereochemical questions.

Data Tables

Biosynthetic Pathways and Enzymology of Thunbergol a

General Principles of Diterpenoid Biosynthesis

Diterpenoids are a vast class of natural products built from a 20-carbon precursor, geranylgeranyl diphosphate (B83284) (GGPP). chinesechemsoc.org The biosynthesis of these compounds universally follows a modular, three-step process. universiteitleiden.nlresearchgate.net

Precursor Formation : The journey begins with the synthesis of the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.net These are produced via either the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. nih.gov Four of these five-carbon units are sequentially assembled to create the C20 molecule, GGPP. chinesechemsoc.org

Cyclization : This is the defining step where the linear GGPP is transformed into a diverse array of cyclic skeletons by enzymes known as diterpene synthases (diTPSs). researchgate.netnih.gov These enzymes catalyze complex carbocation-driven cyclization cascades, which are responsible for the immense structural diversity seen in the diterpenoid family. nih.gov The cyclization can be initiated by different mechanisms, leading to a wide variety of foundational structures. universiteitleiden.nl

Functionalization : Following cyclization, the basic diterpene scaffold undergoes further modifications. A host of enzymes, most notably cytochrome P450 monooxygenases (P450s), introduce functional groups such as hydroxyls, epoxides, or ketones. researchgate.netmdpi.com These modifications fine-tune the biological activity of the final molecule. frontiersin.org

Elucidation of Thunbergol A Biosynthesis in Plants

The biosynthesis of this compound, also known as α-cembratrien-4-ol, primarily occurs in the glandular trichomes of plants like tobacco (Nicotiana species). researchgate.nettum.de The pathway begins with GGPP, which is cyclized and subsequently oxidized to yield the final product. oup.com

The initial and committed step in cembranoid biosynthesis is the cyclization of GGPP, catalyzed by cembratriene-ol synthase (CBTS). researchgate.netoup.com This class I terpene synthase orchestrates a complex reaction cascade. researchgate.net It first ionizes GGPP to generate a carbocation intermediate, which then undergoes macrocyclization to form the 14-membered cembrane (B156948) ring. researchgate.net The reaction is terminated by the addition of a water molecule, yielding cembratrien-ol (CBT-ol). researchgate.net In tobacco, specific CBTS isozymes, such as NtCBTS2a and NtCBTS2b, have been identified and are expressed abundantly in the trichomes. oup.com These enzymes produce stereoisomers of CBT-ol, which are the direct precursors to this compound and its related diol derivatives. tum.denih.gov

After the formation of the cembratriene-ol skeleton by CBTS, cytochrome P450 enzymes are responsible for its subsequent oxidative functionalization. oup.comresearchgate.net These heme-containing monooxygenases introduce hydroxyl groups at specific positions on the cembrane ring, a crucial step for generating the diversity of cembranoid compounds. mdpi.comfrontiersin.org In the biosynthesis of cembratriene-diols in tobacco, a well-characterized P450, CYP71D16, is known to hydroxylate the CBT-ol precursor. oup.com While the specific P450 responsible for the formation of this compound itself is part of this family, its precise identity and mechanism are subjects of ongoing research. The action of these P450s converts the initial CBT-ol into more oxygenated derivatives like this compound and cembratriene-diols. nih.gov

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function | Gene/Organism Example |

|---|---|---|---|

| Cembratriene-ol Synthase | CBTS | Catalyzes the cyclization of GGPP to form cembratrien-ol (CBT-ol). researchgate.netoup.com | NtCBTS2a/b (Nicotiana tabacum) oup.com |

Isotopic labeling has been a powerful tool for unraveling the complex reaction mechanisms in terpene biosynthesis. bohrium.comnih.gov By feeding organisms or incubating enzymes with precursors labeled with stable isotopes like ¹³C or ²H, researchers can trace the path of atoms from the substrate to the final product. biorxiv.orgnih.gov For cembranoids, such experiments have confirmed that the precursor GGPP is the starting point for the cyclization cascade. nih.gov Labeling studies have helped to map the intricate series of carbocation rearrangements and proton transfers that occur within the CBTS active site. bohrium.comnih.gov These experiments provide definitive evidence for the proposed cyclization mechanisms and the stereochemical outcome of the enzymatic reaction, solidifying our understanding of how the specific structure of this compound is formed. nih.govoup.com

Involvement of Cytochrome P450 Enzymes (P450s)

Heterologous Biosynthesis and Metabolic Engineering for this compound Production

Given the potential applications of cembranoids, there is significant interest in producing them in engineered microorganisms, which can be more scalable and sustainable than extraction from plants. tum.de

Escherichia coli (E. coli) is a popular host for the heterologous biosynthesis of natural products due to its rapid growth and well-understood genetics. nih.govnih.gov To produce this compound or its precursors in E. coli, a metabolic engineering approach is required. This involves introducing the genes for the biosynthetic pathway into the bacterium. gavinpublishers.com

A typical strategy includes:

Pathway Introduction : Co-expressing the gene for a cembratriene-ol synthase (CBTS) along with a GGPP synthase to ensure an adequate supply of the direct precursor. tum.denih.gov

Precursor Supply Enhancement : Engineering the host's native metabolism to channel more carbon toward the synthesis of IPP and DMAPP. This is often achieved by overexpressing genes from the MVA or MEP pathways. nih.govresearchgate.net

P450 System Integration : For the production of hydroxylated cembranoids like this compound, the relevant plant P450 enzyme must be co-expressed. This often requires the simultaneous expression of a compatible cytochrome P450 reductase (CPR) partner, which is necessary for the P450's catalytic cycle. nih.gov

Researchers have successfully produced cembratriene-ol in engineered E. coli and yeast, demonstrating the feasibility of this approach. nih.govresearchgate.net Further optimization, including balancing enzyme expression levels and addressing potential toxicity of intermediates, is ongoing to improve yields and enable the production of more complex cembranoids like this compound. tum.denih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Class |

|---|---|

| This compound (α-cembratrien-4-ol) | Diterpenoid (Cembranoid) |

| Geranylgeranyl diphosphate | Diterpene Precursor |

| Isopentenyl diphosphate | Isoprenoid Building Block |

| Dimethylallyl diphosphate | Isoprenoid Building Block |

| Cembratrien-ol (CBT-ol) | Diterpenoid (Cembranoid) |

Genetic Engineering Strategies (e.g., Ribosomal Binding Site Combinatorics, BioBrick Assembly System)

The heterologous production of complex natural products like this compound in microbial hosts such as Escherichia coli often requires sophisticated genetic engineering techniques to optimize metabolic pathways and enhance yields. wikipedia.org Strategies are focused on creating a metabolically balanced system where the expression levels of pathway enzymes are precisely controlled. nih.gov

Ribosomal Binding Site (RBS) Combinatorics is a powerful method used to fine-tune protein translation rates. The RBS is a sequence on the messenger RNA (mRNA) upstream of the start codon that is recognized by the ribosome. The strength of this binding interaction significantly influences the rate of protein synthesis. By creating a library of RBS sequences with varying strengths and combinatorially assembling them with the genes in a biosynthetic pathway, it is possible to modulate the expression level of each enzyme by several orders of magnitude. nih.govresearchgate.net This approach allows for the rapid exploration of a vast expression space to identify the optimal balance of enzyme levels needed for maximum product flux, overcoming metabolic bottlenecks that might otherwise limit production. nih.gov

The BioBrick Assembly System is a standardized synthetic biology approach designed for the facile and reliable assembly of genetic parts (e.g., promoters, RBS sequences, coding sequences, terminators). igem.orgneb.com Each "BioBrick" part is flanked by a specific set of restriction enzyme sites, allowing them to be ligated together in a predictable and repeatable manner. igem.org This modularity simplifies the construction of complex genetic circuits and multi-gene operons. mit.edu In the context of this compound biosynthesis, the BioBrick system was utilized to efficiently assemble the necessary pathway genes into a recombinant E. coli host. researchgate.net The combination of RBS combinatorics with the BioBrick assembly method enabled the creation of an optimized microbial system for the production of cembratriene-ol (CBT-ol), including this compound. researchgate.net This engineered system was capable of producing 78.9 +/- 2.4 mg/L of CBT-ol in a 50 L bioreactor. researchgate.net

| Genetic Engineering Strategy | Principle | Application in this compound Biosynthesis |

| Ribosomal Binding Site (RBS) Combinatorics | Modulates protein translation levels by using a library of RBS sequences with different binding strengths. | Used to fine-tune the expression of biosynthetic pathway enzymes to achieve a metabolically balanced system for efficient production. nih.govresearchgate.net |

| BioBrick Assembly System | A standardized method for assembling DNA fragments (parts) using a specific set of restriction sites. | Employed for the efficient and modular construction of the multi-gene pathway for CBT-ol synthesis in E. coli. igem.orgresearchgate.net |

Comparative Biosynthetic Analysis of this compound Epimers

This compound is one of two major epimers produced during the biosynthesis of cembratriene-ol (CBT-ol). The epimers are (1S,2E,4S,7E,11E)-2,7,11-cembratriene-4-ol, known as α-CBT-ol or Thunbergol, and its C4-epimer, (1S,2E,4R,7E,11E)-2,7,11-cembratriene-4-ol, known as β-CBT-ol or 4-epi-isocembrol. sci-hub.se The formation of these cembranoid structures is initiated by the cyclization of the linear precursor, (E,E,E)-geranylgeranyl pyrophosphate (GGPP). sci-hub.se

This crucial cyclization step is catalyzed by a class I diterpene synthase called cembratriene-ol synthase (CBTS). sci-hub.se The enzyme, originally identified in tobacco (Nicotiana sp.), facilitates a complex carbocationic cascade that results in the formation of the characteristic 14-membered cembranoid ring and the introduction of a hydroxyl group, yielding both the α- and β-CBT-ol epimers. researchgate.netsci-hub.se

A notable difference exists between the epimeric ratio of CBT-ol produced in its native plant source versus in engineered microbial systems.

In Planta: In tobacco plants, the α-CBT-ol isomer (this compound) is the predominantly accumulated epimer. researchgate.net

Recombinant E. coli: In contrast, when the CBTS enzyme is expressed in E. coli, the product profile is reversed. Analysis using 1H NMR spectroscopy revealed a relative abundance ratio of α-CBT-ol to β-CBT-ol of approximately 1:2.3, indicating that the β-epimer is the major product in this heterologous host. researchgate.net The identity of the epimers is typically confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization. tum.de

This discrepancy suggests that while the CBTS enzyme itself possesses the catalytic machinery to produce both epimers, the cellular environment may play a significant role in influencing the final stereochemical outcome of the reaction.

| Feature | In Planta (Nicotiana sp.) | Recombinant E. coli |

| Precursor | Geranylgeranyl pyrophosphate (GGPP) | Geranylgeranyl pyrophosphate (GGPP) |

| Key Enzyme | Cembratriene-ol synthase (CBTS) | Cembratriene-ol synthase (CBTS) |

| Products | α-CBT-ol (this compound) and β-CBT-ol | α-CBT-ol (this compound) and β-CBT-ol |

| Dominant Epimer | α-CBT-ol (this compound) researchgate.net | β-CBT-ol researchgate.net |

| Reported Epimer Ratio (α:β) | α-isomer is dominant | ~1:2.3 researchgate.net |

Chemical Synthesis and Analog Development of Thunbergol a

Regio- and Stereoselective Total Synthesis of Thunbergol A

The total synthesis of this compound, a process of creating the molecule from simpler, commercially available starting materials, presents considerable challenges due to its specific three-dimensional arrangement (stereochemistry) and the precise placement of functional groups (regiochemistry). wikipedia.org A landmark achievement in this area was the regio- and stereoselective synthesis of thunbergol, which also unequivocally established its stereostructure. researchgate.netoup.comoup.com

Synthetic Routes from Precursors (e.g., dl-epimukulol, dl-mukulol)

A notable synthetic route to thunbergol and its epimer was accomplished starting from the racemic precursors, dl-epimukulol and dl-mukulol. researchgate.netoup.comoup.com This approach was pivotal not only for achieving the total synthesis but also for confirming the absolute stereochemistry of the natural product, a long-standing question in the field. oup.com The synthesis from dl-epimukulol yielded thunbergol, while the synthesis from dl-mukulol produced its epimer. researchgate.netoup.com

Key Reactions and Methodologies

The successful synthesis of this compound and its epimer relied on a series of key chemical reactions and strategic methodologies. A critical step involved the transformation of an allyl alcohol to a cis epoxy alcohol. oup.com Another crucial transformation was the conversion of an intermediate mesylate to the final tertiary alcohol structure. This was achieved using a method involving sodium in liquid ammonia, which yielded the desired product in approximately 70% yield. oup.com The strategic application of such reactions, which proceed with high selectivity, is fundamental to the efficiency and success of the total synthesis. 20.210.105

Chemo-enzymatic Approaches in this compound Synthesis

Chemo-enzymatic synthesis, which integrates the precision of enzymatic transformations with the versatility of chemical reactions, offers a powerful strategy for constructing complex natural products. researchgate.netbeilstein-journals.orgnih.gov Enzymes, as biocatalysts, can facilitate reactions with high regio- and stereoselectivity under mild conditions, often surpassing what can be achieved with purely chemical methods. researchgate.netmdpi.com While specific chemo-enzymatic total syntheses of this compound are not extensively documented in the provided results, the principles of this approach are highly relevant. For instance, enzymes like cembratriene-ol synthase (CBTS) are known to be involved in the biosynthesis of related cembranoid compounds, catalyzing key cyclization and hydroxylation steps. researchgate.net The heterologous expression of such enzymes in microorganisms like E. coli has been explored for the production of thunbergol and its epimers, demonstrating the potential of integrating biocatalysis into the synthetic pathway. researchgate.net This approach can significantly shorten synthetic routes and improve efficiency. researchgate.netbeilstein-journals.org

Design and Synthesis of this compound Derivatives and Analogues

The development of derivatives and analogues of this compound is a key area of research aimed at exploring and enhancing its biological activities. rsc.org This involves systematic structural modifications to the core molecule. nih.gov

Structural Modifications and Scaffold Diversity

Creating a diverse range of this compound analogues involves altering various parts of its molecular structure. This can include modifying existing functional groups, introducing new ones, or even altering the carbon skeleton. nih.gov For example, the hydroxyl groups of this compound could be esterified or etherified to produce a library of new compounds. The double bonds within the macrocyclic ring could also be subjected to various chemical transformations. The goal of these modifications is to generate a collection of related compounds (a chemical library) that can be screened for improved or novel biological activities. mdpi.com

Derivatization Strategies for Enhanced Bioactivity Profiling

Derivatization is a crucial strategy for enhancing the properties of a lead compound like this compound, making it more suitable for biological testing and potentially improving its therapeutic profile. mdpi.comddtjournal.com Common derivatization techniques include acylation, alkylation, and silylation of hydroxyl groups. mdpi.com These modifications can alter the molecule's polarity, solubility, and ability to interact with biological targets. mdpi.com For instance, converting a hydroxyl group to an ester or ether can change how the molecule is absorbed and distributed in a biological system. nih.gov The synthesis of various derivatives allows for a systematic investigation of the structure-activity relationship (SAR), providing insights into which parts of the molecule are essential for its biological effects. rsc.org This knowledge is invaluable for the rational design of more potent and selective analogues. researchgate.net

Biological Activities and Mechanistic Investigations of Thunbergol a in Vitro Studies

Anti-Inflammatory Modulatory Effects

Thunbergol A has been identified as a constituent in various plant extracts that exhibit anti-inflammatory properties. In vitro studies suggest its potential to modulate key inflammatory mediators.

Nitric oxide (NO) is a critical signaling molecule, but its overproduction by inducible nitric oxide synthase (iNOS) during an inflammatory response can lead to cellular damage. The inhibition of LPS-induced NO production in macrophage cell lines, such as RAW 264.7, is a standard method for screening potential anti-inflammatory agents. oatext.comnih.gov

While specific data on the direct inhibition of NO production by isolated this compound is limited in the available scientific literature, various extracts containing thunbergol have demonstrated significant inhibitory activity. For instance, the volatile oil from the leaves of Cananga odorata showed NO inhibitory activity with an IC50 value of 37.61 μg/mL in LPS-induced RAW 264.7 cells. who.int Similarly, phytochemicals isolated from Millettia speciosa showed inhibitory effects on NO production, with some compounds exhibiting IC50 values as low as 43.9 µg/mL. mdpi.com These findings suggest that this compound, as a component of these extracts, may contribute to the observed anti-inflammatory effects, though its individual efficacy requires more direct investigation.

Table 1: Inhibitory Effects of Thunbergol-Containing Extracts on NO Production

| Extract Source | Cell Line | IC50 Value (μg/mL) |

| Cananga odorata Leaf Oil | RAW 264.7 | 37.61 who.int |

Note: The data in this table represents the activity of a complex extract containing this compound, not the isolated compound itself.

Tumor Necrosis Factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine involved in systemic inflammation. researchgate.netcolab.ws The modulation of TNF-α is a key target for anti-inflammatory therapies. nih.gov this compound, also known as Isocembrol, has been identified as a potent inhibitor of TNF-α. In one study, it demonstrated significant inhibitory activity with a half-maximal inhibitory concentration (IC50) of 7.2 μM. targetmol.com This finding highlights the direct capacity of this compound to modulate this key cytokine, suggesting a specific mechanism for its anti-inflammatory action.

Table 2: In Vitro TNF-α Inhibition by this compound

| Compound | Target | IC50 Value (μM) |

| This compound (Isocembrol) | TNF-α | 7.2 targetmol.com |

Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production

Antioxidant Potential and Free Radical Scavenging Properties

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in cellular damage and various disease states. The antioxidant potential of this compound has been inferred from studies on essential oils and extracts in which it is a constituent.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method for evaluating the free radical scavenging ability of compounds. nih.gov While specific DPPH scavenging data for isolated this compound is not extensively documented, essential oils containing it have been tested. For example, the essential oil of Euphorbia larica, which contains 15.33% thunbergol, showed an IC50 value of 133.53 ± 0.19 µg/mL. nih.gov The essential oil of Piper cubeba fruits, which also contains thunbergol, recorded a DPPH IC50 value of 110.00 ± 0.08 μg/mL. nih.gov

Table 3: DPPH Radical Scavenging Activity of Thunbergol-Containing Extracts

| Extract Source | Thunbergol Content (%) | IC50 Value (μg/mL) |

| Euphorbia larica Essential Oil | 15.33 | 133.53 ± 0.19 nih.gov |

| Piper cubeba Fruit Essential Oil | Not specified | 110.00 ± 0.08 nih.gov |

Note: The data in this table represents the activity of complex extracts containing this compound, not the isolated compound itself.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another widely used method to assess antioxidant capacity. researchgate.netresearchgate.net This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). nih.gov Similar to the DPPH assay, studies on essential oils provide indirect evidence for the antioxidant potential of this compound. The essential oil from Euphorbia larica (15.33% thunbergol) was found to have an ABTS IC50 value of 154.93 ± 0.17 µg/mL. nih.gov An acetone (B3395972) extract of Oldenlandia corymbosa, containing 3.956% thunbergol, exhibited an IC50 value of 1462.17 µg/mL, indicating weaker activity. ajbls.com

Table 4: ABTS Radical Scavenging Activity of Thunbergol-Containing Extracts

| Extract Source | Thunbergol Content (%) | IC50 Value (μg/mL) |

| Euphorbia larica Essential Oil | 15.33 | 154.93 ± 0.17 nih.gov |

| Oldenlandia corymbosa Acetone Extract | 3.956 | 1462.17 ajbls.com |

Note: The data in this table represents the activity of complex extracts containing this compound, not the isolated compound itself.

The hydroxyl radical (•OH) is one of the most reactive and damaging ROS, capable of harming vital cellular components like DNA, lipids, and proteins. nih.gov The ability to scavenge this radical is a significant indicator of antioxidant protection. Several studies have noted that essential oils containing this compound possess potent hydroxyl radical scavenging effects. researchgate.net For instance, the essential oil from flue-cured tobacco flower buds, which lists thunbergol as a main compound, showed a strong scavenging effect against hydroxyl radicals when compared to the synthetic antioxidant butylated hydroxytoluene (BHT). mendeley.com While these studies strongly suggest a role for this compound in this activity, specific quantitative data, such as an IC50 value for the isolated compound, remains to be determined.

Reducing Power Assay

The reducing power of a compound is a significant indicator of its potential antioxidant activity. This capacity is often evaluated by the ability of the substance to donate an electron and reduce an oxidized intermediate. The reducing power assay commonly involves the reduction of the Ferricyanide (Fe³⁺) complex to the Ferrous (Fe²⁺) form, with the resulting change in absorbance measured spectrophotometrically at 700 nm. ptfarm.plinnovareacademics.in An increase in the absorbance of the reaction mixture indicates a greater reducing power. ptfarm.plinnovareacademics.in

While direct studies on the isolated compound this compound are limited in the reviewed literature, its presence in various essential oils allows for an indirect assessment of its contribution to antioxidant effects. Essential oils containing thunbergol have demonstrated notable reducing power. For instance, the essential oil of Taraxacum officinale, which contains the diterpene thunbergol, exhibited a modest but significant reducing power in a concentration-dependent manner. mdpi.com Similarly, the essential oil from the flower bud of flue-cured tobacco, in which thunbergol was identified as a major constituent (4.88%), also displayed concentration-dependent reducing power. tandfonline.com The reducing potential of these oils is often attributed to their complex mixture of antioxidant components, including diterpenes like thunbergol. mdpi.comnih.gov

Reducing Power of Thunbergol-Containing Essential Oil

| Source | EC50 Value (mg/mL) | Reference |

|---|---|---|

| Taraxacum officinale Essential Oil | 0.963 ± 0.006 | mdpi.com |

Antimicrobial and Antifungal Activity

Thunbergol, as a component of various plant essential oils, has been associated with antimicrobial properties against a range of pathogenic microorganisms.

Essential oils containing thunbergol have shown notable efficacy against Gram-positive bacteria. An essential oil in which thunbergol was a significant component (15.33%) was reported to be effective against Gram-positive bacteria. capes.gov.br More specifically, the essential oil extracted from the flower buds of flue-cured tobacco, which contains 4.88% thunbergol, was found to be particularly active against Bacillus subtilis. tandfonline.comresearchgate.net Studies on soft coral extracts also confirmed that Gram-positive strains, including Bacillus subtilis and Staphylococcus aureus, were the most susceptible to the tested extracts which contain a myriad of chemical compounds. smujo.id The mechanism of action for terpenoids, the class of compounds to which thunbergol belongs, often involves the disruption of the bacterial cell membrane. nih.gov

The efficacy of thunbergol-containing essential oils extends to Gram-negative bacteria, although the activity can vary. The essential oil from tobacco flower bud was tested against Escherichia coli, showing antimicrobial effects. researchgate.net A significant finding comes from in silico studies on the ethyl acetate (B1210297) fraction of green tea, which contains thunbergol. These computational models revealed that thunbergol could interact with biofilm-associated proteins (PilT and PilY1) in Pseudomonas aeruginosa. nih.gov This interaction suggests a potential mechanism for disabling pilus assembly, which is crucial for biofilm formation, a key factor in bacterial pathogenicity and resistance. nih.gov This highlights a potential role for this compound in anti-quorum sensing and antibiofilm strategies against Gram-negative pathogens. nih.gov

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism. microbeonline.com The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in the death of 99.9% of the initial bacterial inoculum. microbeonline.comnih.gov These values are critical for quantifying the antibacterial potency of a substance.

Research on the essential oil from the flower bud of flue-cured tobacco, which contains 4.88% thunbergol, has provided specific MIC and MBC values, demonstrating its antimicrobial activity. tandfonline.comresearchgate.net

MIC and MBC of Tobacco Flower Bud Essential Oil (4.88% Thunbergol)

| Microorganism | Type | MIC (mg/mL) | MBC (mg/mL) | Reference |

|---|---|---|---|---|

| Bacillus subtilis | Gram-Positive | 7 | 7 | tandfonline.comresearchgate.net |

| Escherichia coli | Gram-Negative | 7 | 7 | researchgate.net |

Antibacterial Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

Insecticidal and Insect Repellent Characteristics

Natural compounds from essential oils are increasingly investigated as alternatives to synthetic insecticides. Thunbergol has been identified as a constituent in essential oils that exhibit insecticidal properties. semanticscholar.org For example, thunbergol was identified as a minor component (0.06%) in the essential oil of Citrus limonum. researchgate.net A preliminary study on this and other essential oils indicated high toxicity against the flour pest Tribolium confusum. researchgate.net The insecticidal activity of essential oils is often the result of the synergistic or additive effects of their various components, including monoterpenes and sesquiterpenes. The evaluation of such activity typically involves bioassays that measure mortality rates (e.g., lethal concentration, LC50) and feeding deterrence over a specific period. plantprotection.plmdpi.com While these findings suggest a potential role for thunbergol in insecticidal formulations, further studies on the isolated compound are needed to determine its specific contribution to this bioactivity.

Assessment of Repellent Properties

Thunbergol has been identified as a constituent in essential oils exhibiting repellent properties against mosquitoes. Research into the essential oil extracted from the needles of Pinus pinea (PPI) revealed the presence of thunbergol as one of the volatile compounds. nih.gov In a study assessing the repellent activity of various essential oils against Aedes albopictus, the essential oil from PPI, containing 9.61% thunbergol, demonstrated significant repellency. nih.gov Further investigations have listed thunbergol among known mosquito repellent compounds, underscoring its potential role in this biological activity. researchgate.net

Table 1: Thunbergol Content in Essential Oil with Repellent Activity

| Essential Oil Source | Compound | Percentage in Oil (%) | Target Species | Observed Activity |

| Pinus pinea needles | Thunbergol | 9.61 | Aedes albopictus | The essential oil showed 82.4% repellency. nih.gov |

| Pinus heldreichii | Thunbergol | 9.61 | Aedes albopictus | Component of an essential oil with repellent properties. nih.gov |

Neuroprotective Activity Studies

In vitro studies suggest that thunbergol possesses neuroprotective properties. It has been identified as a key phytoconstituent in plant extracts that exhibit protective effects on nerve cells. The neuroprotective potential is often associated with the compound's anti-inflammatory and antioxidant activities.

Evaluation on Neuroblastoma Cell Lines

The neuroprotective effects of extracts containing thunbergol have been evaluated using human neuroblastoma cell lines. Specifically, studies on ethanolic and acetone extracts of Oldenlandia corymbosa were conducted on the IMR-32 neuroblastoma cell line. scispace.comuchicago.edu These extracts, which were found to contain thunbergol through GC-MS analysis, demonstrated neuroprotective activity against neuroinflammation induced in the cell lines. scispace.comuchicago.edu The ethanolic extract, in particular, showed more potent neuroprotective and antioxidant effects compared to the acetone extract. scispace.comuchicago.edu

Table 2: Neuroprotective Activity of Thunbergol-Containing Extracts on IMR-32 Cell Line

| Plant Source | Extract Type | Identified Compound | Cell Line | Key Finding |

| Oldenlandia corymbosa | Ethanolic & Acetone | Thunbergol | IMR-32 | Both extracts showed neuroprotective activity; the ethanolic extract was more potent. scispace.comuchicago.edu |

Mechanistic Insights into Neuroprotection

The proposed mechanism for the neuroprotective action of thunbergol is linked to its anti-inflammatory and antioxidant properties. ontosight.aifrontiersin.org Neuroinflammation is a critical factor in the pathogenesis of neurodegenerative diseases. nih.gov Natural compounds can exert neuroprotective effects by mitigating oxidative stress and inflammation. frontiersin.orgnih.gov Thunbergol, as a component of active extracts, is believed to contribute to neuroprotection by inhibiting inflammatory pathways. researchgate.netscispace.comuchicago.edu The anti-inflammatory activity involves reducing the production of pro-inflammatory mediators. This action helps protect neuronal cells from damage caused by inflammatory processes and oxidative stress, which are known to contribute to neurodegeneration. nih.gov

Role in Chemical Communication and Chemoattraction

Thunbergol and its epimers play a significant role in the chemical communication systems of certain marine invertebrates, particularly in the context of reproduction. These compounds function as chemoattractants, guiding sperm to eggs to facilitate fertilization. uchicago.edu

Sperm Chemotaxis in Marine Invertebrates (e.g., Soft Corals)

One of the most well-documented roles of a thunbergol epimer is as a sperm attractant in the soft coral Lobophytum crassum. uchicago.edu The eggs of this coral release (-)-epi-thunbergol to attract sperm, a phenomenon known as chemotaxis. This represents the first evidence of sperm chemotaxis in the order Alcyonacea. The attraction of sperm by (-)-epi-thunbergol can be observed at very low concentrations. This chemical signaling is crucial for successful fertilization in the marine environment where gametes are broadcast into the water.

Advanced Research Methodologies and Computational Approaches

Structure-Activity Relationship (SAR) Studies of Thunbergol A and its Analogues

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. The primary goal of SAR studies is to identify the key structural features, or pharmacophores, responsible for a compound's desired effects. This is typically achieved by systematically synthesizing and testing a series of structurally related compounds, known as analogues, to observe how specific modifications affect their potency, selectivity, and other biological properties.

The process of SAR analysis involves several key steps:

Synthesis of Analogues : Chemists create a library of compounds where specific parts of the parent molecule, like this compound, are altered. This can involve adding, removing, or modifying functional groups.

Biological Testing : Each analogue is then evaluated in biological assays to measure its activity against a specific target, such as an enzyme or receptor.

Analysis : By comparing the activity of the analogues to the parent compound, researchers can deduce which structural components are critical for activity and which can be modified to potentially improve the compound's profile.

For this compound, the synthesis of various analogues is a critical first step for conducting SAR studies. Research into other complex natural products demonstrates how this process yields valuable insights. For example, studies on flavone (B191248) and anthranilic acid analogues have shown that structural modulations can lead to new derivatives with enhanced antimicrobial or anticancer properties. Similarly, research on B-nor analogues of neurosteroids revealed that modifications to the B-ring could significantly impact activity at the GABA-A receptor. By applying these principles, researchers can explore how modifications to the cembranoid skeleton of this compound influence its biological functions, guiding the design of new molecules with potentially superior therapeutic properties.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable tools for predicting how a molecule like this compound interacts with biological targets at an atomic level. These in silico techniques provide valuable insights into potential mechanisms of action before undertaking more resource-intensive experimental work.

Molecular docking predicts the preferred orientation of a ligand (e.g., this compound) when it binds to a receptor, typically a protein. The process involves sampling a vast number of possible conformations and scoring them based on their binding affinity, often expressed as a free binding energy (ΔG) value. A lower binding energy generally indicates a more stable and favorable interaction. Docking studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's active site.

Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. MD simulations model the movements and interactions of atoms in the complex, providing a dynamic view of the binding. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to determine if the ligand remains stably bound in the active site.

In the context of this compound, molecular docking studies have been performed to evaluate its interaction with specific protein targets. The general workflow for such a computational study is outlined below.

This combined approach of docking and MD simulation allows researchers to screen potential targets for this compound, generate hypotheses about its mechanism of action, and guide further experimental validation.

Omics Technologies in Unraveling Biological Effects

Omics technologies offer a holistic approach to understanding the broad biological effects of a compound by simultaneously measuring large numbers of biological molecules. These high-throughput methods, including proteomics and metabolomics, provide a comprehensive snapshot of the changes occurring within a biological system in response to a substance like this compound, moving beyond a one-molecule, one-target approach.

Proteomics is the large-scale study of the proteome—the entire set of proteins expressed by an organism or cell. By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify proteins whose expression levels are significantly altered. This can reveal the cellular pathways and processes affected by the compound. Mass spectrometry-based techniques are central to modern proteomics, allowing for the identification and quantification of thousands of proteins in a single experiment.

Metabolomics focuses on the metabolome, which encompasses the complete set of small-molecule metabolites within a biological sample. Metabolites are the intermediates and products of metabolism, and their levels can provide a direct readout of an organism's physiological state. Analyzing shifts in the metabolome following exposure to this compound can help identify the metabolic pathways it perturbs and discover potential biomarkers of its activity.

The application of these omics technologies can accelerate the discovery of new drug targets and mechanisms of action. By providing an unbiased view of molecular changes, they can uncover unexpected biological effects and generate new hypotheses for further investigation.

Bioinformatic Tools for Enzyme and Pathway Prediction

Understanding how a natural product like this compound is synthesized by its source organism is a key area of research, with implications for both its sustainable production and the discovery of novel enzymes. Bioinformatic tools are crucial for this endeavor, enabling researchers to predict the enzymes and metabolic pathways responsible for a compound's biosynthesis by analyzing genomic data.

The enzymes responsible for the biosynthesis of many natural products are often encoded by genes that are physically clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). Specialized bioinformatics software can scan a sequenced genome to identify these BGCs.

One of the most widely used tools for this purpose is antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). It identifies BGCs and, by comparing the predicted proteins to databases of known enzymes, makes a prediction about the type of natural product the cluster produces. Once a BGC potentially responsible for this compound biosynthesis is identified, other bioinformatic tools can be used for a more detailed analysis. For instance, BLAST (Basic Local Alignment Search Tool) can be used to compare the sequence of a predicted enzyme from the cluster against vast databases to find homologous enzymes with known functions. This helps in assigning a specific catalytic role to each enzyme in the proposed pathway.

This predictive process allows researchers to formulate a hypothetical model of the biosynthetic pathway. This model can then be tested experimentally, for example, by expressing the identified genes in a host organism to see if the target compound is produced. This integration of bioinformatics and experimental work is a powerful strategy for elucidating and engineering complex metabolic pathways.

Future Directions in Thunbergol a Research

Exploration of Undiscovered Biosynthetic Enzymes and Pathways

The complete biosynthetic pathway of thunbergol remains an area of active investigation. While it is understood to be a product of terpenoid biosynthesis, the specific enzymes and intermediate steps are not fully characterized. Terpenoid biosynthesis generally begins with the cyclization of an acyclic precursor like geranylgeranyl diphosphate (B83284) (GGPP) by enzymes known as terpene synthases (TPSs). Subsequent modifications by tailoring enzymes, such as cytochrome P450 monooxygenases and oxidoreductases, generate the final bioactive structures.

Future research will likely focus on:

Genome Mining and Enzyme Discovery: Modern genomics and bioinformatics tools can be used to mine the genomes of organisms known to produce thunbergol, such as pine species and certain bacteria. This can lead to the identification of cryptic or previously unannotated gene clusters encoding for novel terpene synthases and modifying enzymes. For instance, a reinvestigation of a linalool (B1675412) synthase from Chryseobacterium polytrichastri revealed its capability to also produce thunbergol, highlighting that enzymes with unexpected promiscuity may be involved.

Heterologous Expression and Characterization: Once candidate genes are identified, they can be expressed in microbial hosts like E. coli or yeast to characterize their function and confirm their role in thunbergol biosynthesis. This approach allows for the detailed study of individual enzymatic steps in a controlled environment.

Elucidation of Regulatory Networks: Understanding how the expression of biosynthetic genes is regulated in the native organisms can provide insights into maximizing yield. This involves studying the transcription factors and signaling pathways that control the production of thunbergol and other related terpenoids.

For example, research has noted the pH- and Mn2+-dependent formation of thunbergol as a side-product of spiroalbatene synthase, suggesting that reaction conditions play a crucial role and that the biosynthetic linkage is complex. Decoding these intricate pathways is essential for both understanding the compound's natural role and for harnessing its production.

Development of Novel Synthetic Strategies for Accessing Complex Analogues

While thunbergol itself shows promise, the ability to synthesize a wide array of its analogues is crucial for structure-activity relationship (SAR) studies and for optimizing its biological effects. Future synthetic research will likely move beyond traditional total synthesis and embrace more innovative and efficient strategies.

Key areas for development include:

Chemo-enzymatic Synthesis: This hybrid approach combines the selectivity of enzymes with the versatility of chemical reactions. Enzymes can be used to create the complex, chiral core of thunbergol, which can then be modified using chemical methods to generate diverse analogues. This strategy can significantly reduce the number of steps and improve the sustainability of the synthesis. The use of bifunctional fungal diterpene synthases could be a particularly interesting avenue for creating novel terpene skeletons that can be further modified.

Multicomponent Reactions (MCRs): MCRs allow for the combination of three or more reactants in a single step to produce complex molecules, offering a rapid and efficient way to build libraries of thunbergol analogues. This modular approach is highly advantageous for medicinal chemistry, enabling the systematic modification of different parts of the molecule.

Green Chemistry Approaches: The development of synthetic routes that utilize sustainable practices is a growing priority. This includes the use of eco-friendly solvents, microwave-assisted synthesis, and reusable catalysts like nanoparticles or hydrotalcite to minimize environmental impact. These methods often lead to shorter reaction times and higher yields.

By developing these advanced synthetic toolkits, researchers can efficiently create and screen a multitude of thunbergol analogues, accelerating the discovery of compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.

Mechanistic Elucidation of Broader Biological Activities at a Molecular Level

Thunbergol has been identified as having several biological activities, but the precise molecular mechanisms behind these effects are often not fully understood. Moving beyond phenotypic observations to a detailed molecular understanding is a critical future step.

Promising research avenues include:

Anti-inflammatory Mechanisms: Thunbergol is a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) and has demonstrated anti-inflammatory effects. Future studies should aim to identify its direct molecular targets within inflammatory signaling cascades, such as the NF-κB and MAPK pathways. Molecular docking simulations can be employed to predict binding interactions with key inflammatory proteins like COX-2, phospholipase A2, and various interleukins, guiding further experimental validation.

Anticancer and Antiproliferative Pathways: The antiproliferative effects of thunbergol have been observed in several cancer cell lines. Research is needed to determine whether these effects are due to the induction of apoptosis, cell cycle arrest, or the inhibition of specific cancer-related signaling pathways. Identifying the specific molecular targets could reveal new therapeutic strategies for certain cancers.

Antimicrobial Mode of Action: As a component of essential oils, thunbergol may contribute to their antimicrobial properties. The mechanism could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with cell division. Elucidating these mechanisms is essential for any potential development of thunbergol-based antimicrobial agents.

A deeper understanding of how thunbergol interacts with cellular components at a molecular level is essential for its validation as a therapeutic lead and for predicting potential off-target effects.

Sustainable Production Methods for Academic Research and Potential Bioproduct Development

For thunbergol to be utilized in academic research and developed into potential bioproducts, scalable and sustainable production methods are necessary. Relying on extraction from natural sources is often inefficient and ecologically taxing.

Future efforts will concentrate on:

Microbial Cell Factories: A key strategy is the heterologous expression of the thunbergol biosynthetic pathway in engineered microorganisms like Escherichia coli or Saccharomyces cerevisiae. This has already been demonstrated for thunbergol and allows for its production from simple, renewable feedstocks like sugars in controlled fermenters.

Process Optimization and Scale-up: Research will focus on optimizing fermentation conditions (e.g., media composition, temperature, pH) and metabolic engineering of the host strains to maximize thunbergol titers. This involves streamlining precursor supply and eliminating competing metabolic pathways.

Bioproduct Applications: Diterpenes, as major components of pine oleoresin, serve as renewable resources for industrial bioproducts, including fragrances, coatings, and resins. Research could explore the potential of thunbergol and its derivatives in these areas. The development of sustainable manufacturing practices, focusing on resource efficiency and waste reduction, will be crucial for the economic viability and environmental friendliness of any thunbergol-based bioproduct.

By establishing robust and sustainable biotechnological production platforms, a consistent and cost-effective supply of thunbergol can be ensured, facilitating advanced research and the development of new green chemical products.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for confirming Thunbergol A’s purity and stereochemical configuration?

- Methodology : High-performance liquid chromatography (HPLC) with chiral columns is recommended for separating stereoisomers like this compound and isocembrol. Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, should be used to confirm stereostructures by comparing chemical shifts with reference data (e.g., (1S,2E,4R,7E,11E)-configuration for this compound) . Quantitative analysis via gas chromatography-mass spectrometry (GC-MS) can validate purity by detecting co-eluting isomers (e.g., β-pinene, ocimenes) .

Q. What synthetic pathways yield this compound with high selectivity?

- Methodology : this compound is primarily synthesized via acid-catalyzed isomerization of geraniol. Key parameters include:

- Temperature : Optimal selectivity (19 mol%) occurs at 120°C, balancing conversion rates and byproduct formation (e.g., citral, nerol) .

- Catalysts : Use Lewis acids (e.g., AlCl) to enhance regioselectivity. Avoid temperatures >130°C to minimize thermal degradation .

- Data Validation : Monitor reaction progress with real-time GC-MS to adjust conditions dynamically.

Advanced Research Questions

Q. How can researchers resolve contradictions in selectivity data for this compound under varying reaction temperatures?

- Methodology :

- Replicate Experiments : Conduct triplicate trials at critical temperatures (e.g., 90°C, 120°C, 150°C) to assess reproducibility of selectivity trends (e.g., 51 mol% this compound selectivity at 150°C vs. 44 mol% isocembrol at 90°C) .

- Statistical Analysis : Apply ANOVA to compare mean selectivity values across temperature gradients. Address outliers using Grubbs’ test to exclude erroneous data .

- Mechanistic Studies : Use density functional theory (DFT) simulations to model energy barriers for isomerization pathways, explaining temperature-dependent selectivity shifts .

Q. What experimental design considerations optimize this compound’s yield in geraniol isomerization?

- Methodology :

- Factor Screening : Design a fractional factorial experiment to test variables (temperature, catalyst concentration, solvent polarity). Prioritize factors with Pareto charts .

- Response Surface Methodology (RSM) : Use central composite design to model non-linear relationships between variables. For example, a quadratic model may reveal that 120°C and 0.5 mol% AlCl maximize yield .

- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to adsorb water, preventing retro-aldol reactions that form citral .

Q. How can researchers address challenges in distinguishing this compound from its stereoisomers in complex matrices?

- Methodology :

- Advanced Chromatography : Employ ultra-high-performance liquid chromatography (UHPLC) with a Chiralpak IG-U column to resolve co-eluting isomers. Optimize mobile phase composition (e.g., hexane:isopropanol gradients) .

- Spectroscopic Correlations : Combine circular dichroism (CD) with NMR to assign absolute configurations. Match optical rotation values ([α]) to literature data (e.g., this compound: [α] +23°) .

Data Contradiction Analysis Framework

| Parameter | Conflict Example | Resolution Strategy | Reference |

|---|---|---|---|

| Temperature vs. Selectivity | Higher temps (150°C) favor this compound (51 mol%) but increase side products (e.g., β-pinene) | Use Arrhenius plots to identify activation energies; optimize at 120°C for balanced selectivity/yield | |

| Catalytic Efficiency | AlCl vs. HPO: Conflicting reports on isomer distribution | Conduct kinetic studies under controlled humidity to assess catalyst stability |

Key Guidelines for Rigorous Research Design

- Feasibility Testing : Pilot studies must confirm data accessibility (e.g., geraniol availability, NMR facility access) .

- Ethical Compliance : For studies involving human subjects (e.g., sensory evaluation of terpene derivatives), obtain IRB approval and document participant consent .

- Literature Gaps : Prioritize questions addressing understudied areas, such as this compound’s bioactivity in Nicotiana sylvestris .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.